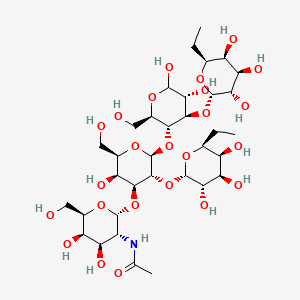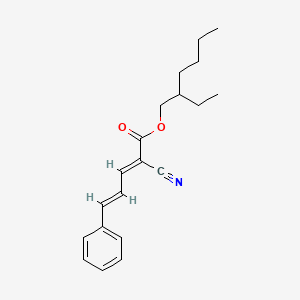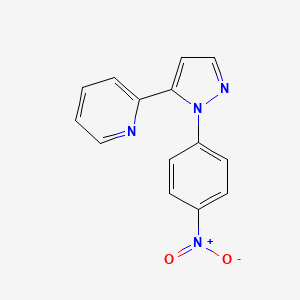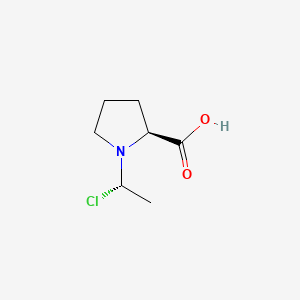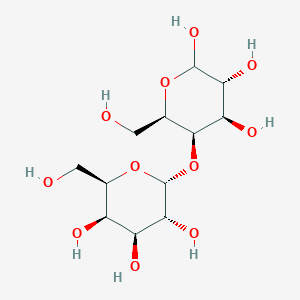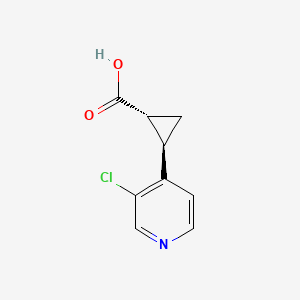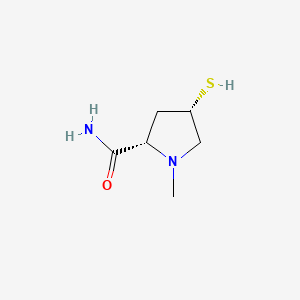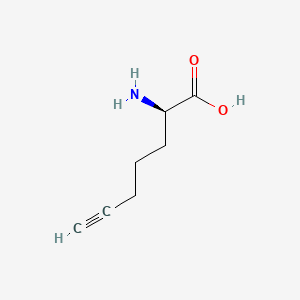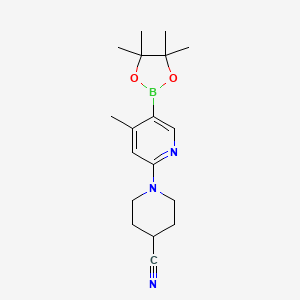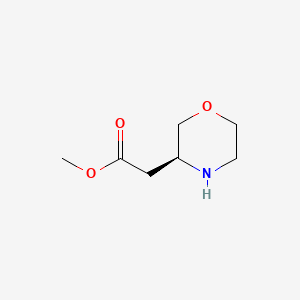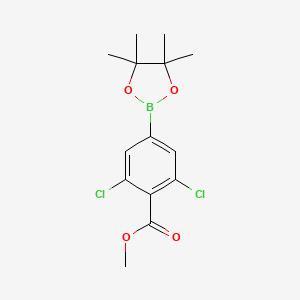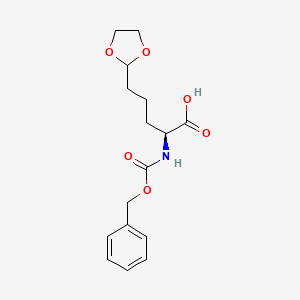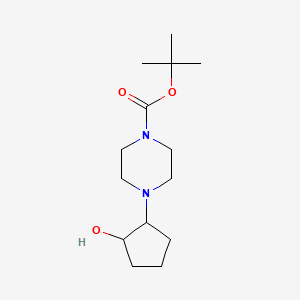
1-Boc-4-(2-hydroxycyclopentyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Boc-4-(2-hydroxycyclopentyl)piperazine” is a chemical compound with the molecular formula C14H26N2O3 . It is an N-Boc protected piperazine . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-Boc-4-(2-hydroxycyclopentyl)piperazine”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Boc-4-(2-hydroxycyclopentyl)piperazine” is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The Boc group is attached to one of the nitrogen atoms, and a hydroxycyclopentyl group is attached to the fourth carbon atom of the piperazine ring .Chemical Reactions Analysis
Piperazine derivatives, including “1-Boc-4-(2-hydroxycyclopentyl)piperazine”, can undergo various chemical reactions. For instance, 1-Boc-piperazine can undergo Buchwald-Hartwig coupling reactions with aryl halides . Other reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Boc-4-(2-hydroxycyclopentyl)piperazine” include its molecular formula (C14H26N2O3), molecular weight, density, melting point, and boiling point .Safety And Hazards
“1-Boc-4-(2-hydroxycyclopentyl)piperazine” is a laboratory chemical and should be handled with care. It can cause severe skin burns and eye damage. It is advised not to breathe its dust, fume, gas, mist, or vapors. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Propiedades
IUPAC Name |
tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)11-5-4-6-12(11)17/h11-12,17H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBIHRARSYBIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

